Niobborid (NbB)

Übersicht

Beschreibung

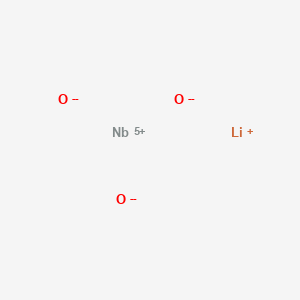

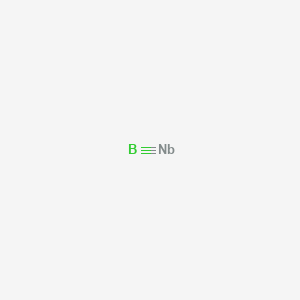

Niobium boride (NbB) is a useful research compound. Its molecular formula is BNb and its molecular weight is 103.72 g/mol. The purity is usually 95%.

The exact mass of the compound Niobium boride (NbB) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Niobium boride (NbB) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niobium boride (NbB) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Luft- und Raumfahrt

Niobborid ist eine Keramik mit ultrahoher Temperatur (UHTC) mit einem Schmelzpunkt von 3050 °C . Dies, zusammen mit seiner relativ geringen Dichte von 6,97 g/cm³ und guter Hochtemperaturfestigkeit, macht es zu einem Kandidaten für Hochtemperaturanwendungen in der Luft- und Raumfahrt wie Hyperschallflug oder Raketentriebwerke .

Elektrochemische Katalyse

Intermetallische Boride, einschließlich Niobborid, sind eine große Familie anorganischer Feststoffe mit reichen Bindungsschemata und großer kompositorischer und struktureller Vielfalt . Sie besitzen eine hohe Flexibilität, die lokalen elektronischen Strukturen und die Oberflächenadsorptionseigenschaften zu modulieren, und bieten große Möglichkeiten für die Entwicklung fortschrittlicher Katalysatoren mit überlegener Aktivität und Stabilität .

Synthese von Metallborid-Nanopartikeln

Niobborid kann unter Verwendung von thermischen Plasmen zu Nanopartikeln synthetisiert werden . Diese Nanopartikel besitzen sehr nützliche physikalische und chemische Eigenschaften, wie z. B. hohe Schmelzpunkte, Verschleißfestigkeit und chemische Inertheit . Die Eigenschaften von Metallborid-Nanopartikeln, einschließlich der mittleren Größe und der Kern-Schalen-Struktur, werden durch Betriebsbedingungen wie den Durchfluss und die Art des plasmabildenden Gases gesteuert .

Nicht-edler Katalysator für die Wasserelektrolyse

Niobborid-Nanopartikel werden als funktionelle Materialien wie ein nicht-edler Katalysator für die Wasserelektrolyse beachtet . Diese Anwendung ist besonders wichtig für die Produktion von Wasserstoff, einer sauberen und erneuerbaren Energiequelle .

Abschirmung von Kernstrahlung

Forschungsanwendungen für die hergestellten Metallborid-Nanopartikel entwickeln sich in den Bereichen neuartiger weicher Materialien für die Abschirmung von Kernstrahlung

Wirkmechanismus

Target of Action

Niobium boride (NbB) primarily targets metal surfaces and alloys due to its high hardness and thermal stability. It is often used in coatings to enhance the wear resistance and durability of materials . The compound interacts with the surface of metals, forming a protective layer that prevents degradation.

Mode of Action

The interaction of NbB with its targets involves the formation of a covalent bond between niobium and boron atoms. This bond creates a hard, stable layer on the metal surface, which significantly enhances the material’s resistance to wear and corrosion . The protective layer formed by NbB is highly resistant to thermal and mechanical stress, making it ideal for high-temperature applications.

Biochemical Pathways

biochemical pathways indirectly. For instance, in catalytic processes, NbB can influence the adsorption and desorption of reactants and products on the catalyst surface, thereby affecting the overall reaction kinetics and efficiency . This can lead to changes in the production rates of various chemical compounds.

Pharmacokinetics

The pharmacokinetics of NbB, in terms of absorption, distribution, metabolism, and excretion (ADME) distribution of NbB coatings on metal surfaces is crucial for ensuring uniform protection. The stability of NbB under different environmental conditions also impacts its effectiveness and longevity .

Result of Action

The primary molecular and cellular effects of NbB’s action include the enhancement of material properties such as hardness, wear resistance, and thermal stability . On a molecular level, the formation of strong covalent bonds between niobium and boron atoms results in a rigid, durable structure . This leads to improved performance and longevity of coated materials in various industrial applications.

: Springer : RSC Publishing : Wikipedia : X-MOL

Zukünftige Richtungen

The high melting point, thermodynamic stability, hardness, strength, wear resistance, thermal and electrical conductivity, and chemical and corrosion inertia of NbB make it suitable for various areas of modern industry . Further efforts are needed for practically utilizing the NbB catalyst with the unique Pt morphology .

Eigenschaften

IUPAC Name |

boranylidyneniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZMENNHPJNJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315177 | |

| Record name | Niobium boride (NbB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Ullmann] | |

| Record name | Niobium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12045-19-1, 12007-29-3 | |

| Record name | Niobium boride (NbB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium boride (NbB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium boride (NbB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium boride (NbB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Niobium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.